molecular formula C18H22N4O2 B13793007 N,N'-Bis(4-aminophenyl)adipamide CAS No. 26179-35-1

N,N'-Bis(4-aminophenyl)adipamide

Cat. No.: B13793007
CAS No.: 26179-35-1
M. Wt: 326.4 g/mol
InChI Key: HVCRWARLEIATFU-UHFFFAOYSA-N
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Description

N,N’-Bis(4-aminophenyl)adipamide: is a chemical compound with the molecular formula C18H22N4O2 and a molar mass of 326.39 g/mol . . This compound is characterized by the presence of two amino groups attached to phenyl rings, which are further connected by an adipamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-aminophenyl)adipamide typically involves the reaction of 4-nitroaniline with adipoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step .

Industrial Production Methods: In industrial settings, the production of N,N’-Bis(4-aminophenyl)adipamide may involve large-scale batch processes where the reactants are combined in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4-aminophenyl)adipamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Bis(4-aminophenyl)adipamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.

    Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-aminophenyl)adipamide involves its ability to form stable amide linkages with other molecules. This property makes it an effective cross-linking agent, allowing it to interact with various molecular targets and pathways. In biological systems, it can form covalent bonds with proteins and enzymes, potentially altering their structure and function .

Comparison with Similar Compounds

  • N,N’-Bis(4-aminophenyl)terephthalamide
  • N,N’-Bis(4-aminophenyl)isophthalamide
  • N,N’-Bis(4-aminophenyl)sebacamide

Comparison: N,N’-Bis(4-aminophenyl)adipamide is unique due to its specific adipamide linkage, which imparts distinct physical and chemical properties compared to its analogs. For instance, N,N’-Bis(4-aminophenyl)terephthalamide has a terephthalic acid backbone, leading to different reactivity and applications. Similarly, N,N’-Bis(4-aminophenyl)isophthalamide and N,N’-Bis(4-aminophenyl)sebacamide have different chain lengths and structures, affecting their performance in various applications .

Properties

CAS No.

26179-35-1

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N,N'-bis(4-aminophenyl)hexanediamide

InChI

InChI=1S/C18H22N4O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4,19-20H2,(H,21,23)(H,22,24)

InChI Key

HVCRWARLEIATFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

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